molecular formula C18H19N3O B12547291 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 151672-62-7

2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B12547291
CAS No.: 151672-62-7
M. Wt: 293.4 g/mol
InChI Key: AKNAMSUKXQHAFP-UHFFFAOYSA-N
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Description

2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic β-carboline derivative designed for advanced pharmacological and biochemical research. This compound is of significant interest in early-stage investigations for its potential to inhibit key kinase enzymes, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The inhibition of DYRK1A is a prominent pathway being explored in research models for neurological conditions and for the regulation of cell proliferation . The core β-carboline structure is known to interact with a variety of other biological targets, such as monoamine oxidases (MAO), topoisomerases, and cyclin-dependent kinases (CDKs), which positions this compound as a versatile scaffold for studying cellular signaling pathways and enzyme mechanics . The structural motif of introducing a substituted ethanone side chain at the 1-position of the β-carboline nucleus, as seen in this compound, is a strategy employed to enhance selectivity and modulate interactions within the ATP-binding pocket of target kinases, thereby refining its utility as a pharmacological probe . Researchers are utilizing this compound in vitro to elucidate novel mechanisms of action and to explore its potential research applications in the fields of neurobiology and oncology. It is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

151672-62-7

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

1-piperidin-1-yl-2-(9H-pyrido[3,4-b]indol-1-yl)ethanone

InChI

InChI=1S/C18H19N3O/c22-17(21-10-4-1-5-11-21)12-16-18-14(8-9-19-16)13-6-2-3-7-15(13)20-18/h2-3,6-9,20H,1,4-5,10-12H2

InChI Key

AKNAMSUKXQHAFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine or its derivatives react with an aldehyde or ketone.

    Attachment of the piperidine moiety: This step involves the reaction of the beta-carboline core with a piperidine derivative, often through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Neurological Disorders

Beta-carbolines, including the compound , have been studied for their potential in treating neurological disorders. Research indicates that beta-carbolines can interact with various neurotransmitter systems, offering neuroprotective effects. Specifically, they may modulate GABAergic activity, which is crucial in conditions such as anxiety and epilepsy .

Cancer Research

The compound has shown promise in cancer research. Beta-carbolines are known to exhibit cytotoxic effects against various cancer cell lines. They may act as inhibitors of specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies . For instance, studies have indicated that certain beta-carboline derivatives can inhibit DYRK1A kinase, which is implicated in several types of cancer and neurological disorders .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of beta-carboline derivatives. The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential as a lead structure for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is crucial for optimizing its pharmacological properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors like harmine or other beta-carboline derivatives.

Key Synthetic Pathways

  • Pictet-Spengler Reaction : This reaction is commonly used to synthesize beta-carboline derivatives from tryptamine and aldehydes.
  • Oxidation and Rearrangement : Compounds can be modified through oxidation processes to enhance their biological activity.

Case Study 1: DYRK1A Inhibition

A study published in Nature explored the inhibition of DYRK1A by beta-carboline derivatives, including variations similar to this compound. The findings revealed an IC50 value indicating significant potency against this kinase, supporting further development as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In a study reported by Science Advances, derivatives of beta-carbolines were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the piperidine ring enhanced antibacterial activity, suggesting that structural optimization could lead to more effective treatments .

Comparative Data Table

Application AreaCompound ActivityReference Source
Neurological DisordersNeuroprotective effects through GABA modulation
Cancer ResearchInhibition of DYRK1A kinase with cytotoxic effects
Antimicrobial ActivityEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one

  • Structure : Substituted bromophenyl group instead of beta-carboline.
  • Synthesis : Synthesized via transesterification of 4-bromo(phenyl) acetic acid followed by amination with piperidine .

1-[4-(Piperidin-1-yl)phenyl]ethan-1-one

  • Structure: Piperidine-linked phenyl-ethanone core.
  • Synthesis: Reacted with DMF-DMA under solvent-free conditions to form enaminones for anti-ulcer applications .
  • Applications : Demonstrated anti-ulcer activity in histopathological studies (compounds 3, 8, 11, and 15) .

2-(4-Nitrophenyl)-1-(4-(phenylamino)piperidin-1-yl)ethan-1-one

  • Structure: Nitrophenyl and phenylamino substituents on the piperidine-ethanone backbone.
  • Applications : Used as a hapten in fentanyl vaccine development to blunt opioid effects .

1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one

  • Structure : Hydroxyphenyl group with piperidine-methyl substitution.
  • Characterization : Detailed IR, EIMS, and NMR spectral data available .

Functional and Pharmacological Differences

Compound Key Substituent Biological Activity Synthetic Route
2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one Beta-carboline Potential CNS modulation (inferred) Not explicitly described in evidence
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one Bromophenyl Catalytic coupling intermediate Transesterification + amination
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one Phenyl Anti-ulcer activity Solvent-free reflux with DMF-DMA
2-(4-Nitrophenyl)-1-(4-(phenylamino)piperidin-1-yl)ethan-1-one Nitrophenyl + phenylamino Vaccine hapten for fentanyl sequestration Multi-step synthesis

Key Structural Determinants of Activity

  • Beta-carboline vs. Aryl Groups: The beta-carboline moiety in the target compound may confer affinity for serotonin or GABA receptors, whereas bromophenyl/nitrophenyl analogs are tailored for catalytic or immunogenic roles .
  • Piperidine Positioning: Piperidine at the ethanone position enhances metabolic stability across all analogs, but anti-ulcer activity in phenyl derivatives requires additional enaminone functionalization .
  • Electron-Withdrawing Groups : Bromine and nitro groups in analogs improve electrophilicity for covalent binding (e.g., hapten-carrier protein conjugation in vaccines) .

Biological Activity

2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic compound that combines a beta-carboline moiety with a piperidine structure. This unique combination suggests a variety of potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Beta-carbolines are known for their diverse biological effects, including neuroactivity, anti-inflammatory properties, and potential therapeutic applications in treating various disorders.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.4 g/mol
  • CAS Number : 151672-62-7

The structure comprises a beta-carboline ring fused to an ethanone group linked to a piperidine nitrogen atom, which may enhance its interaction with biological targets.

Neuroactivity

Beta-carboline derivatives have been extensively studied for their effects on neurotransmitter systems. Preliminary investigations suggest that this compound may exhibit significant interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

A comparative analysis with similar compounds indicates that:

Compound NameStructureUnique Features
1-Acetyl-beta-carbolineStructureExhibits neuroactivity; used in studies for anxiety and depression.
2-Hydroxyethyl-beta-carbolineStructureShows antioxidant activity; similar beta-carboline structure but differs in functional groups.

This suggests that the dual functionality of this compound may provide enhanced biological activities compared to its analogs.

The mechanism of action for compounds like this compound typically involves modulation of neurotransmitter systems and interaction with specific receptors. Research indicates that beta-carbolines can act as ligands for GABA receptors, influencing neuronal excitability and potentially providing anxiolytic effects .

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of beta-carboline derivatives, revealing their potential as inhibitors of various biological targets:

  • Inhibition of HIV : A study synthesized several beta-carboline derivatives and evaluated their activity against HIV. Some derivatives showed promising inhibitory effects, suggesting that structural modifications could enhance antiviral activity .
  • Kinase Inhibition : Research into harmine-based compounds has identified their role as selective inhibitors of DYRK1A, implicating beta-carbolines in therapeutic strategies for neurological disorders and cancer treatment .

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